3-(4-Methylphenoxy)benzonitrile

説明

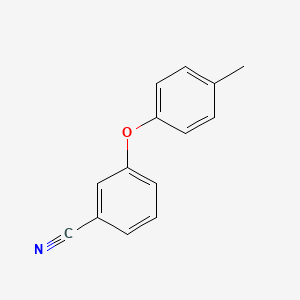

Structure

3D Structure

特性

IUPAC Name |

3-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWREWJPVXSXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 3-(4-Methylphenoxy)benzonitrile: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenoxy)benzonitrile is a diaryl ether derivative with a chemical structure that suggests its potential as a versatile intermediate in the synthesis of complex organic molecules. Diaryl ethers are a common motif in pharmacologically active compounds and agrochemicals. The presence of the nitrile group further enhances its utility, offering a reactive handle for transformation into various functional groups. This guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential applications of 3-(4-Methylphenoxy)benzonitrile, drawing upon established chemical principles and data from closely related structural isomers due to the limited direct literature on this specific compound.

Molecular Structure and Physicochemical Properties

3-(4-Methylphenoxy)benzonitrile is characterized by a benzonitrile ring linked to a p-cresol moiety through an ether bond at the meta-position of the nitrile group.

Chemical Identifiers (Predicted):

| Identifier | Value |

| IUPAC Name | 3-(4-Methylphenoxy)benzonitrile |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| CAS Number | Not assigned. The isomeric 4-(4-Methylphenoxy)benzonitrile has the CAS number 37563-42-1.[1] |

The molecular structure is depicted below:

Caption: Molecular structure of 3-(4-Methylphenoxy)benzonitrile.

The presence of the electron-withdrawing nitrile group influences the electron density of the benzonitrile ring, making it susceptible to nucleophilic substitution reactions. The diaryl ether linkage provides a degree of conformational flexibility, which can be crucial for its interaction with biological targets.

Synthesis of 3-(4-Methylphenoxy)benzonitrile

The synthesis of diaryl ethers can be achieved through several established methods, most notably the Ullmann condensation and the Buchwald-Hartwig amination. Given the desired substitution pattern, the Ullmann condensation represents a robust and classical approach.

Proposed Synthetic Route: Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol.[2][3][4] In this case, 3-bromobenzonitrile would be reacted with p-cresol in the presence of a copper catalyst and a base.

Caption: Proposed synthesis of 3-(4-Methylphenoxy)benzonitrile via Ullmann Condensation.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for Ullmann diaryl ether synthesis.[3][4]

Materials:

-

3-Bromobenzonitrile (1.0 eq)

-

p-Cresol (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Pyridine (solvent)

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzonitrile, p-cresol, potassium carbonate, and copper(I) iodide.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine.

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(4-Methylphenoxy)benzonitrile.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for 3-(4-Methylphenoxy)benzonitrile, the following characteristics are predicted based on the analysis of its structural components and data from similar compounds.[5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both rings and the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzonitrile H (ortho to CN) | 7.4 - 7.6 | m | 2H |

| Benzonitrile H (para to CN) | 7.3 - 7.5 | t | 1H |

| Benzonitrile H (ortho to O) | 7.1 - 7.3 | m | 1H |

| p-Cresol H (ortho to O) | 6.9 - 7.1 | d | 2H |

| p-Cresol H (meta to O) | 7.1 - 7.3 | d | 2H |

| Methyl Protons (-CH₃) | 2.3 - 2.4 | s | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Nitrile Carbon (-C≡N) | 118 - 120 |

| Benzonitrile C-CN | 112 - 114 |

| Benzonitrile C-O | 158 - 160 |

| Aromatic CHs | 115 - 135 |

| p-Cresol C-O | 155 - 157 |

| p-Cresol C-CH₃ | 130 - 135 |

| Methyl Carbon (-CH₃) | 20 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (nitrile stretch) | 2220 - 2240 |

| C-O-C (ether stretch) | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |

| C-H (aromatic stretch) | 3000 - 3100 |

| C-H (methyl stretch) | 2850 - 3000 |

| C=C (aromatic stretch) | 1450 - 1600 |

Potential Applications in Drug Discovery and Development

While specific biological activities for 3-(4-Methylphenoxy)benzonitrile have not been extensively reported, the structural motifs present in the molecule are found in numerous bioactive compounds.

As a Scaffold for Bioactive Molecules

The diaryl ether core is a privileged scaffold in medicinal chemistry. For instance, analogues of phenoxybenzoic acids have been explored as selective kappa opioid receptor antagonists.[8] The nitrile group can serve as a precursor to other functional groups such as amines, carboxylic acids, and tetrazoles, which are important for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Role of the Nitrile Group

The nitrile group is a versatile functional group in drug design.[9] It can act as a hydrogen bond acceptor and is relatively stable to metabolic degradation. In some cases, it can act as a bioisostere for other functional groups. The transformation of the nitrile to a primary amine, for example, yields a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.[10]

Caption: Potential synthetic transformations and applications of 3-(4-Methylphenoxy)benzonitrile.

Safety and Handling

Specific safety data for 3-(4-Methylphenoxy)benzonitrile is not available. However, based on the data for related benzonitrile and cresol derivatives, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Benzonitrile derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[9][12][14]

Conclusion

3-(4-Methylphenoxy)benzonitrile is a molecule with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While direct experimental data for this specific isomer is limited, its synthesis can be reliably approached using established methodologies like the Ullmann condensation. Its structural features, including the diaryl ether linkage and the versatile nitrile group, make it an attractive target for further investigation by researchers and scientists in the field of drug discovery and development. The predictive spectroscopic data and proposed synthetic protocols in this guide provide a solid foundation for future studies on this compound.

References

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved March 8, 2026, from [Link]

- US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents. (n.d.).

-

Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.). Retrieved March 8, 2026, from [Link]

-

Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16). Retrieved March 8, 2026, from [Link]

-

The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved March 8, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

-

3-[(4-Phenylmethoxyphenoxy)methyl]benzonitrile | C21H17NO2 | CID - PubChem - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

-

Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 8, 2026, from [Link]

-

Cas No: 3556-60-3 Manufacturers | 3-METHOXY-4-METHYLBENZONITRILE. (n.d.). Retrieved March 8, 2026, from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 8, 2026, from [Link]

-

4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

-

Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98% - Cole-Parmer. (n.d.). Retrieved March 8, 2026, from [Link]

-

bmse000284 Benzonitrile at BMRB. (n.d.). Retrieved March 8, 2026, from [Link]

-

3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride - PubChemLite. (n.d.). Retrieved March 8, 2026, from [Link]

-

Benzonitrile, 4-methyl- - the NIST WebBook. (n.d.). Retrieved March 8, 2026, from [Link]

-

Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

- CN104892456A - Method for preparing benzonitrile compound - Google Patents. (n.d.).

-

Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source - The Royal Society of Chemistry. (n.d.). Retrieved March 8, 2026, from [Link]

-

Figure S12. 13 C-NMR spectrum of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 8, 2026, from [Link]

-

3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

- 1. 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the ¹H NMR Spectrum of 3-(4-Methylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Methylphenoxy)benzonitrile. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy serves as a primary tool for this purpose. This document details the theoretical principles behind the spectrum, offers a practical guide to high-fidelity data acquisition, and presents a thorough, peak-by-peak assignment of the proton signals. It is designed to equip researchers with the expertise to interpret the spectrum of this compound and similar diaryl ether structures confidently.

Introduction: The Role of NMR in Structural Elucidation

3-(4-Methylphenoxy)benzonitrile is a diaryl ether nitrile, a structural motif present in various pharmacologically active compounds and advanced materials. Its precise chemical structure dictates its function and properties. ¹H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure by probing the magnetic properties of hydrogen nuclei (protons).

By analyzing the chemical shift, integration, and spin-spin coupling of each proton signal, we can map the electronic environment and connectivity of every hydrogen atom in the molecule. This guide will deconstruct the ¹H NMR spectrum of 3-(4-Methylphenoxy)benzonitrile, providing a foundational understanding for quality control, reaction monitoring, and structural verification.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the 3-(4-Methylphenoxy)benzonitrile molecule. The molecule consists of two aromatic rings linked by an ether oxygen. Due to the substitution patterns, there are seven distinct proton signals expected in the ¹H NMR spectrum.

-

Benzonitrile Ring (Ring A): This ring is substituted with a cyano (-CN) group and the methylphenoxy group. The protons are designated H-2, H-4, H-5, and H-6.

-

Methylphenoxy Ring (Ring B): This para-substituted ring contains a methyl group (-CH₃) and the ether linkage. Its protons are designated H-2'/6' and H-3'/5'.

-

Methyl Group: The three equivalent protons of the methyl group.

The following diagram illustrates the labeled proton environments.

Caption: Structure of 3-(4-Methylphenoxy)benzonitrile with proton labeling.

Predicted ¹H NMR Spectral Analysis

Before analyzing experimental data, a theoretical prediction provides a framework for assignment.

Chemical Shift (δ) Principles

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like -CN) "deshield" nearby protons, shifting their signals to a higher frequency (downfield), while electron-donating groups (like -OR, -CH₃) "shield" them, causing an upfield shift.[1][2]

-

Aromatic Protons (Ring A & B): Protons directly attached to a benzene ring typically resonate between 6.5-8.0 ppm due to the ring current effect.[1]

-

Ring A (Benzonitrile): The cyano group is strongly electron-withdrawing, deshielding all protons on this ring. Protons ortho and para to the -CN group (H-2, H-4, H-6) will be the most downfield. The ether oxygen is electron-donating through resonance but electron-withdrawing through induction; its net effect will modulate the shifts.

-

Ring B (Methylphenoxy): The ether oxygen and the methyl group are both electron-donating. This will shield the protons, shifting them upfield relative to unsubstituted benzene (7.3 ppm).[3]

-

-

Methyl Protons (-CH₃): Protons on a methyl group attached to an aromatic ring (benzylic) typically appear in the 2.3-2.7 ppm range.[1]

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling arises from the interaction of neighboring non-equivalent protons, causing signals to split into multiple peaks (multiplicity). The number of peaks is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The coupling constant, J, measured in Hertz (Hz), is the distance between these split peaks.

-

Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart). Typically 7-10 Hz.[1]

-

Meta coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart). Typically 1-3 Hz.[1]

-

Para coupling (⁵J): Very weak (0-1 Hz) and often not resolved.[1]

Experimental Protocol for High-Quality Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is critical for accurate interpretation. The following protocol outlines a self-validating system for obtaining reliable data.

Sample Preparation

-

Material & Solvent Selection: Weigh 5-10 mg of 3-(4-Methylphenoxy)benzonitrile.[4][5] The preferred deuterated solvent is Chloroform-d (CDCl₃) due to its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm, which can be used for spectral calibration.[6][7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial.[8][9] Gentle vortexing can aid dissolution.

-

Filtration & Transfer: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Use a Pasteur pipette with a small, tight plug of glass wool to filter the solution directly into a clean, dry 5 mm NMR tube. Avoid cotton wool, as it can leach impurities.

-

Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Experiment: Standard ¹H single-pulse acquisition.

-

Solvent Lock: Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30° (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A standard range of -2 to 12 ppm is sufficient.

-

Number of Scans: 16 to 64 scans provide an excellent signal-to-noise ratio for a sample of this concentration.[9]

-

Relaxation Delay (d1): A delay of 2-5 seconds ensures quantitative integration.

-

-

Data Processing:

-

Apply Fourier Transformation to the Free Induction Decay (FID).

-

Phase-correct the spectrum to achieve a flat baseline.

-

Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.[7]

-

Integrate all signals to determine the relative number of protons.

-

Caption: Standard workflow for ¹H NMR analysis.

Spectrum Interpretation and Assignment

The following table summarizes the expected ¹H NMR signals for 3-(4-Methylphenoxy)benzonitrile. The assignments are based on established chemical shift principles and coupling patterns for substituted aromatic systems.

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~2.35 | Singlet (s) | N/A | 3H |

| H-3'/5' | ~7.00 | Doublet (d) | J ≈ 8.5 Hz | 2H |

| H-2'/6' | ~7.20 | Doublet (d) | J ≈ 8.5 Hz | 2H |

| H-6 | ~7.25 | Doublet of Doublets (dd) | ³J ≈ 7.8 Hz, ⁴J ≈ 1.5 Hz | 1H |

| H-4 | ~7.35 | Singlet-like (m) | Small couplings | 1H |

| H-5 | ~7.48 | Triplet (t) | ³J ≈ 7.8 Hz | 1H |

| H-2 | ~7.55 | Doublet of Triplets (dt) or Multiplet (m) | ³J ≈ 7.8 Hz, ⁴J ≈ 1.5 Hz | 1H |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

Detailed Peak-by-Peak Analysis

-

-CH₃ (Singlet, ~2.35 ppm): This upfield signal corresponds to the three equivalent protons of the methyl group. It is a singlet because there are no adjacent protons to couple with. Its integration value of 3H makes it a key starting point for assignment.

-

Ring B Protons (Two Doublets, ~7.00 and ~7.20 ppm): The para-substituted Ring B gives a classic AA'BB' system, which often simplifies to two distinct doublets at moderate field strengths.

-

H-3'/5' (d, ~7.00 ppm): These protons are ortho to the electron-donating methyl group and are therefore the most shielded aromatic protons, appearing furthest upfield. They are split into a doublet by their ortho neighbors, H-2'/6'.

-

H-2'/6' (d, ~7.20 ppm): These protons are ortho to the ether oxygen. They are split into a doublet by H-3'/5'.

-

-

Ring A Protons (Four signals, ~7.25-7.55 ppm): These protons are all more deshielded due to the influence of the electron-withdrawing cyano group.

-

H-5 (Triplet, ~7.48 ppm): This proton is coupled to two ortho neighbors, H-4 and H-6, resulting in a triplet pattern with a typical ortho coupling constant (J ≈ 7.8 Hz).

-

H-6 (Doublet of Doublets, ~7.25 ppm): This proton has one ortho neighbor (H-5) and one meta neighbor (H-4). It appears as a doublet of doublets.

-

H-2 & H-4 (~7.55 and ~7.35 ppm): These two protons are the most deshielded due to their ortho and para relationship to the cyano group. H-2 will be coupled to H-6 (meta) and H-4 (para), while H-4 is coupled to H-5 (ortho) and H-2 (para). Their patterns can be complex multiplets, but H-2 is generally the most downfield proton on the ring.

-

Conclusion

The ¹H NMR spectrum of 3-(4-Methylphenoxy)benzonitrile is a distinct and information-rich fingerprint of its molecular structure. A standard 400 MHz spectrum in CDCl₃ will resolve seven unique signals, including a characteristic methyl singlet, two doublets for the para-substituted phenoxy ring, and four distinct multiplets in the downfield region for the benzonitrile ring. By systematically analyzing the chemical shift, integration, and coupling patterns as outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their downstream applications in drug development and materials science.

References

-

University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

University of Durham. NMR Sample Preparation. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

UCL. NMR sample preparation. Available at: [Link]

-

University of Colorado Boulder. NMR Spectrum Acquisition. Available at: [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Available at: [Link]

-

Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Reddit. What are the best practices for sample preparation for NMR analysis? Available at: [Link]

-

UCL. Chemical shifts. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

ResearchGate. Figure S13. H-NMR spectrum of... | Download Scientific Diagram. Available at: [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

UCLA. NMR Chart. Available at: [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. How To [chem.rochester.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. organomation.com [organomation.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(4-Methylphenoxy)benzonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive examination of the ¹³C NMR analysis of 3-(4-Methylphenoxy)benzonitrile, a molecule of interest in various fields of chemical research. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical principles, experimental protocols, and data interpretation strategies necessary for a thorough structural elucidation. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the precise characterization of this and structurally related diaryl ether nitrile compounds.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful method for determining the carbon framework of an organic molecule. Unlike ¹H NMR, which observes the abundant ¹H nucleus, ¹³C NMR focuses on the low-natural-abundance ¹³C isotope (approximately 1.1%).[1] Despite this low abundance, modern NMR spectrometers can readily acquire high-resolution ¹³C spectra, providing a wealth of structural information. Each chemically non-equivalent carbon atom in a molecule typically produces a distinct signal in the ¹³C NMR spectrum, revealing the number of unique carbon environments.[2] The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment, offering crucial clues about the functional groups and connectivity of the carbon atoms.[1][3]

For a molecule such as 3-(4-Methylphenoxy)benzonitrile, which possesses multiple aromatic rings and functional groups, ¹³C NMR is essential for unambiguously assigning each carbon atom and confirming the overall molecular architecture. The analysis hinges on understanding how the electronic effects of the nitrile (-CN), ether (-O-), and methyl (-CH₃) substituents influence the chemical shifts of the aromatic carbons.

Molecular Structure and Predicted ¹³C NMR Spectrum

A foundational step in the analysis is to examine the molecular structure and predict the expected ¹³C NMR spectrum. This involves identifying the number of unique carbon environments and estimating their chemical shifts based on the electronic properties of the substituents.

Chemical Structure of 3-(4-Methylphenoxy)benzonitrile

The structure of 3-(4-Methylphenoxy)benzonitrile comprises a benzonitrile moiety linked to a 4-methylphenoxy (p-cresol) group via an ether linkage at the 3-position of the benzonitrile ring.

Caption: Standard workflow for ¹³C NMR analysis.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Chemical Shift Calibration: The chemical shift axis is calibrated using the known chemical shift of the residual solvent peak (e.g., 77.16 ppm for CDCl₃).

Analysis and Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the 3-(4-Methylphenoxy)benzonitrile molecule. This process is guided by chemical shift theory, comparison with spectral databases for related compounds, and potentially two-dimensional NMR experiments (e.g., HSQC, HMBC) for unambiguous assignments.

Expected Chemical Shift Ranges

-

Aliphatic Carbon: The methyl carbon (-CH₃) is expected to appear in the upfield region, around 20-22 ppm.

-

Nitrile Carbon: The carbon of the cyano group (-C≡N) will likely be in the 117-119 ppm range.

-

Aromatic Carbons: The twelve aromatic carbons will resonate in the region of approximately 115-160 ppm. Carbons directly bonded to the electronegative oxygen atom will be the most deshielded and appear furthest downfield.

Spectral Data and Assignments

The following table presents the predicted ¹³C NMR chemical shifts for 3-(4-Methylphenoxy)benzonitrile. These predictions are based on data from benzonitrile and 4-methylphenol, with adjustments for the ether linkage and substituent effects.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Benzonitrile Ring | ||

| C1 | ~112 | Attached to the electron-withdrawing CN group. [4] |

| C2 | ~130 | Meta to the phenoxy group and ortho to the CN group. |

| C3 | ~158 | Attached to the electronegative ether oxygen. |

| C4 | ~125 | Ortho to the phenoxy group and meta to the CN group. |

| C5 | ~133 | Para to the phenoxy group. |

| C6 | ~120 | Ortho to the phenoxy group. |

| C-CN | ~118 | Characteristic chemical shift for a nitrile carbon. |

| 4-Methylphenoxy Ring | ||

| C1' | ~155 | Attached to the ether oxygen. |

| C2', C6' | ~120 | Ortho to the ether oxygen. |

| C3', C5' | ~131 | Meta to the ether oxygen and ortho to the methyl group. |

| C4' | ~135 | Attached to the methyl group. |

| -CH₃ | ~21 | Typical chemical shift for a methyl group on an aromatic ring. |

Note: These are predicted values and may vary slightly from experimental results.

Trustworthiness and Self-Validation

The reliability of the ¹³C NMR analysis is ensured through a series of self-validating steps:

-

Internal Consistency: The number of observed signals should match the number of chemically non-equivalent carbons predicted from the molecular structure.

-

Chemical Shift Plausibility: The observed chemical shifts should fall within the expected ranges for the proposed functional groups and electronic environments.

-

Comparison with Analogs: The spectrum should be consistent with the known spectra of simpler, related molecules like benzonitrile and p-cresol. [5][6]* Complementary Spectroscopic Data: The ¹³C NMR data should be corroborated by other spectroscopic techniques, particularly ¹H NMR and mass spectrometry, to provide a holistic and unambiguous structural confirmation.

Conclusion

The ¹³C NMR analysis of 3-(4-Methylphenoxy)benzonitrile is a clear demonstration of the power of this technique in modern chemical research. By following a systematic approach encompassing theoretical prediction, meticulous experimental execution, and logical data interpretation, a complete and confident assignment of the carbon skeleton can be achieved. This guide provides the necessary framework for researchers and scientists to successfully apply ¹³C NMR spectroscopy for the structural elucidation of this and other complex organic molecules, thereby ensuring the scientific integrity of their findings.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methylphenol (FDB008789). Retrieved from [Link]

-

J. P. Jacobsen & K. Schaumburg. (2006, August 22). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Taylor & Francis Online. Retrieved from [Link]

-

Wired Chemist. (n.d.). Benzonitrile Carbon-13 Full Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Testbook. (2021, June 4). The number of signals that appear in the proton decoupled 13CNMR spectrum of benzonitrile (C7H5N) is. Retrieved from [Link]

-

Hiroshi Hori & Takashi Ogura. (2002, May 3). 13C NMR Signal Detection of Iron-Bound Cyanide Ions in Ferric Cyanide Complexes of Heme Proteins. Journal of the American Chemical Society. Retrieved from [Link]

-

Fleming, F. F., & Shook, B. C. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

-

SpectraBase. (n.d.). Potassium cyanide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). P-Cresol (C7H8O) - BMRB entry bmse000458. Retrieved from [Link]

-

SpectraBase. (n.d.). P-cresol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Metabolomics Innovation Centre. (n.d.). CASPRE - 13 C NMR Predictor. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

Salerno, A., & Perillo, I. A. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. Retrieved from [Link]

-

Eisenstein, M. A., & Bicalho, B. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1732–1735. Retrieved from [Link]

-

Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

Wikipedia. (n.d.). p-Cresol. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Salerno, A., & Perillo, I. A. (2005). (1)H- And (13)C-NMR Analysis of a Series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxy-benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[4-(Chloromethyl)-3-methylphenoxy]benzonitrile. PubChem. Retrieved from [Link]

-

Akdemir, N. (2016). Synthesis, characterization and investigation of the spectroscopic properties of novel peripherally 2,3,5-trimethylphenoxy substituted Cu and Co Phthalocyanines. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 683-706. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenoxy)benzonitrile. PubChem. Retrieved from [Link]

Sources

Solubility of 3-(4-Methylphenoxy)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-Methylphenoxy)benzonitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Methylphenoxy)benzonitrile, a molecule of interest in synthetic and medicinal chemistry. We delve into the theoretical principles governing its solubility, predict its behavior in various organic solvent classes, and provide a detailed, field-proven protocol for its experimental determination using the equilibrium shake-flask method. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

3-(4-Methylphenoxy)benzonitrile is an aromatic compound featuring a nitrile group and an ether linkage. Such structures are common scaffolds in the development of novel therapeutics and functional materials. Understanding the solubility of this compound is paramount for several key operations in a laboratory and manufacturing setting:

-

Reaction Medium Selection: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.

-

Purification: Techniques like crystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1]

-

Formulation: For drug development, the solubility of an API in various excipients and solvent systems dictates its delivery mechanism and ultimate bioavailability.

-

Analytical Chemistry: Preparing solutions of a known concentration for techniques like HPLC or NMR requires a suitable solvent that can fully dissolve the analyte.

This guide provides the foundational knowledge to predict and experimentally validate the solubility of 3-(4-Methylphenoxy)benzonitrile, thereby streamlining process development and research activities.

Physicochemical Properties of 3-(4-Methylphenoxy)benzonitrile

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of 3-(4-Methylphenoxy)benzonitrile dictates its interactions with solvent molecules.

-

Structure:

-

Two aromatic rings (a phenyl and a tolyl group) provide a large, non-polar surface area.

-

A polar nitrile group (-C≡N) which can act as a hydrogen bond acceptor.

-

An ether linkage (-O-) which also has polar character and can accept hydrogen bonds.

-

-

Predicted Properties: While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from closely related structures and computational models. For the isomer, 4-(4-Methylphenoxy)benzonitrile, the molecular weight is 209.24 g/mol .[2] The presence of both polar functional groups and significant non-polar regions suggests it will be a compound with nuanced solubility, favoring organic solvents over water.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle in predicting solubility.[1] This means that substances with similar intermolecular forces are likely to be soluble in one another.

-

Solvent Polarity: Organic solvents can be broadly classified as non-polar, polar aprotic, and polar protic.

-

Non-polar solvents (e.g., hexane, toluene) primarily interact through weak van der Waals forces. The large non-polar rings of 3-(4-Methylphenoxy)benzonitrile suggest it will have some affinity for these solvents.

-

Polar aprotic solvents (e.g., acetone, DMSO, THF) have dipole moments but lack O-H or N-H bonds. They are excellent at dissolving polar compounds that are not dependent on hydrogen bond donation. The strong dipole of the nitrile group will interact favorably with these solvents.

-

Polar protic solvents (e.g., methanol, ethanol) have O-H bonds and can act as both hydrogen bond donors and acceptors. They can interact with the nitrile and ether groups, but the large hydrophobic backbone of the molecule may limit very high solubility.

-

-

Temperature Effects: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid.[3] This principle is fundamental to purification by recrystallization.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the solubility behavior of 3-(4-Methylphenoxy)benzonitrile. The following table provides an illustrative summary.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar aromatic surface area allows for van der Waals interactions, but the polar groups hinder high solubility. |

| Polar Aprotic | Acetone, DMSO, THF, Acetonitrile | High to Very High | Strong dipole-dipole interactions between the solvent and the polar nitrile and ether groups dominate. Acetone and ethanol are noted as good solvents for similar compounds.[4] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents can hydrogen bond with the solute's heteroatoms, but the large hydrophobic structure limits miscibility compared to polar aprotic solvents. |

| Aqueous | Water | Very Low / Insoluble | The large, non-polar carbon framework dominates, making the molecule hydrophobic despite its polar functional groups. Generally, organic compounds with more than five carbon atoms have limited water solubility.[5][6] |

Experimental Determination of Solubility: A Validated Protocol

While predictions are useful, they must be confirmed by empirical data. The equilibrium (shake-flask) solubility method is a robust and widely accepted technique for this purpose.[3]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value (equilibrium). This concentration is the solubility of the compound in that solvent at that specific temperature.

Materials and Equipment

-

3-(4-Methylphenoxy)benzonitrile (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.01 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) for quantification.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 3-(4-Methylphenoxy)benzonitrile to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~20 mg of solid in 2 mL of solvent is typical.

-

Solvent Addition: Accurately add a known volume of the test solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours. The time required to reach equilibrium can vary and should be determined experimentally if high accuracy is needed.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Do not centrifuge unless necessary, as this can alter the temperature.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of 3-(4-Methylphenoxy)benzonitrile.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-Methylphenoxy)benzonitrile is not widely available, precautions for related benzonitrile compounds should be followed. Benzonitriles as a class can be harmful if swallowed, inhaled, or in contact with skin.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the compound and solvents.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the specific SDS for the solvents being used, as they present their own hazards (e.g., flammability).

Conclusion

The solubility of 3-(4-Methylphenoxy)benzonitrile is a key parameter for its effective use in research and development. Its chemical structure, possessing both large non-polar regions and polar functional groups, results in high solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar organic solvents, with poor solubility in water. The predictive framework outlined in this guide, combined with the detailed protocol for experimental determination, provides a robust system for scientists to select appropriate solvents, optimize reaction and purification conditions, and accelerate their development timelines.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Borysov, S., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules . PMC - NIH. Retrieved from [Link]

-

3-[(4-Methylphenyl)amino]benzonitrile . (n.d.). PubChem. Retrieved from [Link]

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.

-

Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98% . (n.d.). Cole-Parmer. Retrieved from [Link]

-

benzonitrile . (n.d.). chemister.ru. Retrieved from [Link]

-

3-[4-(Chloromethyl)-3-methylphenoxy]benzonitrile . (n.d.). PubChem. Retrieved from [Link]

-

4-(4-Methylphenoxy)benzonitrile . (n.d.). PubChem. Retrieved from [Link]

-

BENZONITRILE . (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

The Diaryl Ether-Nitrile Scaffold: Leveraging 3-(4-Methylphenoxy)benzonitrile as a Precursor for Novel Compound Synthesis

A Technical Guide for Advanced Research

Abstract

The 3-(4-methylphenoxy)benzonitrile molecule represents a cornerstone scaffold in modern synthetic chemistry, embodying the fusion of a robust diaryl ether linkage with the versatile reactivity of a nitrile functional group. This combination makes it an exceptionally valuable precursor for the development of complex molecules targeted for pharmaceutical, agrochemical, and materials science applications.[1][2] The diaryl ether motif is a common feature in numerous biologically active compounds, while the nitrile group serves as a critical synthetic handle, readily convertible into primary amines, carboxylic acids, and other key functionalities.[2][3][4] This guide provides an in-depth exploration of the synthesis, functionalization, and strategic application of 3-(4-methylphenoxy)benzonitrile, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Compound Profile: Physicochemical and Spectroscopic Data

Understanding the fundamental properties of 3-(4-methylphenoxy)benzonitrile is the first step in its effective utilization. The data presented below provides a baseline for characterization and quality control.

1.1. Chemical Structure and Properties

The molecule consists of a benzonitrile ring linked to a p-cresol moiety via an ether bond at the meta position.

Table 1: Physicochemical Properties Note: Properties are computed based on publicly available data for structurally similar compounds.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | - |

| Molecular Weight | 209.24 g/mol | - |

| XLogP3 | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 (N, O) | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 33.0 Ų | PubChem |

1.2. Representative Spectroscopic Data

The following tables outline the expected NMR spectroscopic signatures for 3-(4-methylphenoxy)benzonitrile. These values are illustrative and serve as a guide for spectral interpretation during synthesis.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃) Reference shifts are derived from analogous structures.[8][9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.35 | m | 1H | Ar-H |

| 7.30 - 7.20 | m | 2H | Ar-H |

| 7.15 | d, J=8.4 Hz | 2H | Ar-H (ortho to -CH₃) |

| 7.00 | d, J=8.4 Hz | 2H | Ar-H (ortho to -O-) |

| 2.35 | s | 3H | -CH₃ |

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃) Reference shifts are derived from analogous structures.[8][9]

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | Ar-C (C-O) |

| 153.5 | Ar-C (C-O) |

| 130.5 | Ar-CH |

| 129.8 | Ar-CH |

| 125.0 | Ar-CH |

| 121.5 | Ar-CH |

| 120.0 | Ar-CH |

| 118.5 | -C≡N |

| 117.0 | Ar-CH |

| 113.0 | Ar-C (C-CN) |

| 20.8 | -CH₃ |

Synthesis of the 3-(4-Methylphenoxy)benzonitrile Precursor

The construction of the diaryl ether core is the critical first step. The choice of synthetic strategy depends on the availability of starting materials, cost, and scalability. The primary retrosynthetic disconnections are either at the C-O ether bond or the C-CN bond.

2.1. Method 1: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming diaryl ether linkages.[10][11] It involves the copper-catalyzed reaction of a phenol with an aryl halide. While traditionally requiring harsh conditions, modern protocols have improved its efficiency.[12][13]

Causality: The reaction relies on a Cu(I)/Cu(III) catalytic cycle. An inorganic base, such as K₂CO₃ or Cs₂CO₃, is essential to deprotonate the phenol, forming the nucleophilic phenoxide. The copper catalyst facilitates the coupling of this phenoxide with the aryl halide, which would otherwise be unreactive. The choice of a high-boiling-point solvent like DMF or NMP is critical to achieve the necessary reaction temperatures.[14]

Experimental Protocol: Ullmann Synthesis

-

Reagent Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-cresol (1.1 eq.), 3-bromobenzonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the 3-bromobenzonitrile.

-

Inerting: Purge the flask with dry nitrogen for 15 minutes.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into a beaker containing 1 M HCl (aq) and ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 3-(4-methylphenoxy)benzonitrile.

2.2. Method 2: Palladium/Nickel-Catalyzed Cyanation

An alternative strategy involves forming the C-CN bond in the final step. This approach is particularly useful if the precursor, 3-(4-methylphenoxy)bromobenzene, is readily available. Modern transition-metal-catalyzed methods offer milder conditions and broader functional group tolerance compared to classical methods.[15][16][17]

Causality: This reaction proceeds via a catalytic cycle involving a low-valent palladium or nickel complex. The cycle typically includes oxidative addition of the aryl halide to the metal center, transmetalation with the cyanide source, and reductive elimination to form the aryl nitrile and regenerate the catalyst.[17] The use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advantage for safety and environmental considerations.[16][18]

The Nitrile Moiety: A Versatile Hub for Functionalization

The true power of 3-(4-methylphenoxy)benzonitrile as a precursor lies in the synthetic versatility of its nitrile group. This functional group can be efficiently transformed into two of the most important moieties in drug discovery: the primary amine and the carboxylic acid.

3.1. Transformation 1: Hydrolysis to 3-(4-Methylphenoxy)benzoic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental and reliable transformation. It can be achieved under either acidic or basic conditions, though alkaline hydrolysis is often preferred for cleaner reactions and easier purification of the resulting acid.[3][19][20]

Causality: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile. Subsequent protonation from the solvent (water) yields an amide intermediate.[21] With continued heating, this amide is further hydrolyzed via nucleophilic acyl substitution to yield a carboxylate salt and ammonia.[22] A final acidification step is required to protonate the carboxylate and precipitate the free carboxylic acid.[19][20]

Experimental Protocol: Alkaline Hydrolysis

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(4-methylphenoxy)benzonitrile (1.0 eq.) in ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq., typically 10-20% w/v).

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material. Ammonia gas may be evolved during the reaction.[3]

-

Cooling and Concentration: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Place the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH ~1-2). A white precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum to obtain 3-(4-methylphenoxy)benzoic acid. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.[19]

3.2. Transformation 2: Reduction to [3-(4-Methylphenoxy)phenyl]methanamine

Reduction of the nitrile group provides direct access to the corresponding primary amine, a crucial building block for amides, ureas, sulfonamides, and other structures common in pharmaceuticals.

Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[23][24] The reaction involves the sequential nucleophilic addition of two hydride ions to the nitrile carbon.[25][26] The initial attack forms an imine anion intermediate, which is then rapidly reduced by a second hydride to a dianion. An aqueous workup quenches the reactive intermediates and protonates the nitrogen to yield the primary amine.[26] Alternative, milder reagents like ammonia borane or catalytic hydrogenation (e.g., H₂ over Raney Nickel) can also be used, offering different functional group compatibilities.[23][27]

Experimental Protocol: LiAlH₄ Reduction

-

Safety First: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Setup: To a dry, three-neck round-bottom flask under nitrogen, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3-(4-methylphenoxy)benzonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add, dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular, easily filterable precipitate of aluminum salts.

-

Filtration: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite.

-

Extraction and Drying: Wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and re-concentrate to yield the crude amine.

-

Purification: The resulting [3-(4-methylphenoxy)phenyl]methanamine can be purified by column chromatography or vacuum distillation if required.

Strategic Application in Novel Compound Synthesis

The true utility of 3-(4-methylphenoxy)benzonitrile is realized when its derivatives—the carboxylic acid and the primary amine—are used as key building blocks for more complex molecular architectures.

4.1. Workflow Example: Synthesis of a Novel Amide

The coupling of the derived carboxylic acid with a new amine fragment is a cornerstone of medicinal chemistry, often used to build libraries of potential drug candidates.

Protocol: EDC/HOBt Amide Coupling

-

Activation: Dissolve 3-(4-methylphenoxy)benzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and the desired primary/secondary amine (1.1 eq.) in anhydrous DMF or dichloromethane (DCM).

-

Coupling: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-18 hours.

-

Workup and Purification: Perform a standard aqueous workup followed by purification via silica gel chromatography to isolate the target amide.

This workflow demonstrates how the initial precursor can be rapidly elaborated into a diverse set of molecules for biological screening, leveraging the vast commercial availability of different amine building blocks.

Conclusion

3-(4-Methylphenoxy)benzonitrile is far more than a simple chemical; it is a strategic platform for synthetic innovation. By understanding the robust methods for its own synthesis and the reliable protocols for transforming its nitrile handle, researchers can unlock efficient pathways to novel carboxylic acids, primary amines, and their subsequent derivatives. This guide provides the foundational knowledge and practical methodologies necessary to harness the full potential of this versatile precursor in the demanding fields of drug discovery and advanced materials development.

References

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Synlett. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Thieme. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235. ACS Publications. Retrieved from [Link]

-

Rousseaux, S. A. L., et al. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(47), 18619-18624. ACS Publications. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Nature Communications. (n.d.). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-340. Marcel Dekker, Inc. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Beilstein-Institut. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-[4-(Chloromethyl)-3-methylphenoxy]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(4-Methylphenyl)amino]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Neumeyer, J. L., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4447-4460. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

-

PubChem. (n.d.). 3-[(4-Phenylmethoxyphenoxy)methyl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Pansu, C., et al. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B, 126(14), 2740-2753. PubMed. Retrieved from [Link]

-

Scientific Reports. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Retrieved from [Link]

- Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.

-

ResearchGate. (2025). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. 3-[4-(Chloromethyl)-3-methylphenoxy]benzonitrile | C15H12ClNO | CID 55038691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-[(4-Methylphenyl)amino]benzonitrile | C14H12N2 | CID 103846134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. rsc.org [rsc.org]

- 9. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 10. synarchive.com [synarchive.com]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. mdpi.com [mdpi.com]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 19. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 22. organicchemistrytutor.com [organicchemistrytutor.com]

- 23. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 24. researchgate.net [researchgate.net]

- 25. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 26. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 27. pubs.acs.org [pubs.acs.org]

Investigating the electronic properties of 3-(4-Methylphenoxy)benzonitrile

Investigating the Electronic Properties of 3-(4-Methylphenoxy)benzonitrile: A Comprehensive Guide to Computational and Experimental Workflows

Executive Summary

3-(4-Methylphenoxy)benzonitrile is a highly versatile diaryl ether characterized by a pronounced "push-pull" electronic architecture. Because diaryl ethers serve as privileged scaffolds in medicinal chemistry—capable of orienting pharmacophores into distinct binding sub-pockets—understanding their precise electronic distribution is critical for rational drug design[1]. This technical whitepaper details the molecular orbital dynamics of 3-(4-Methylphenoxy)benzonitrile and establishes a self-validating framework combining Density Functional Theory (DFT) with empirical electrochemical and spectroscopic protocols.

Molecular Architecture: The Push-Pull Diaryl Ether Scaffold

The core structure of 3-(4-Methylphenoxy)benzonitrile consists of two distinct aromatic systems bridged by an ether oxygen.

-

Ring A (Electron Acceptor): The 3-benzonitrile moiety features a meta-substituted cyano group. The cyano group exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, significantly lowering the energy of the adjacent π -system[2].

-

Ring B (Electron Donor): The 4-methylphenyl (p-tolyl) moiety features a para-substituted methyl group, which raises the local electron density via hyperconjugation (+M) and inductive (+I) donation[3].

Conjugational Disruption & Orbital Localization While the sp³-hybridized ether oxygen undergoes partial rehybridization to delocalize its lone pairs, steric repulsion between the ortho-hydrogens of the two aromatic rings forces the molecule into a twisted, non-planar conformation (dihedral angle ~120°)[3]. This steric twist decouples global π -conjugation. Consequently, the Highest Occupied Molecular Orbital (HOMO) is highly localized on the electron-rich 4-methylphenoxy ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is strictly localized on the electron-deficient 3-cyanophenyl ring[3].

Figure 1: Electronic push-pull dynamics and orbital localization across the diaryl ether bridge.

Computational Profiling: Density Functional Theory (DFT)

To quantify the electronic parameters, we employ Density Functional Theory (DFT), the gold standard for predicting the Molecular Electrostatic Potential (MESP) and frontier orbital energies[1].

Methodological Causality: Calculations are executed using the B3LYP functional with a 6-31G* basis set. B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals, providing a highly accurate estimation of the HOMO-LUMO gap[1]. The 6-31G* basis set includes polarization functions on heavy atoms, which is mathematically critical for accurately modeling the dense, asymmetric electron clouds around the highly electronegative cyano group and the bridging ether oxygen[1].

Self-Validating System: Following geometry optimization, a frequency calculation must be performed. The complete absence of imaginary frequencies acts as an internal mathematical control, confirming that the optimized geometry represents a true local minimum on the potential energy surface rather than an unstable transition state[1].

Empirical Validation: Self-Validating Experimental Protocols

Computational models must be grounded in empirical reality. The following protocols are designed as closed-loop, self-validating systems to extract the optical and electrochemical bandgaps.

Protocol A: Optical Bandgap Determination via UV-Vis Spectroscopy

This protocol determines the energy required to excite an electron from the HOMO to the LUMO. Typical phenoxybenzonitriles exhibit a λmax between 270 nm and 300 nm[2].

-

Sample Preparation: Dissolve the purified compound in spectroscopic-grade dichloromethane (DCM) to yield a 10−5 M solution.

-

Causality: DCM is selected because its UV cutoff (~235 nm) is well below the target absorption range, ensuring zero solvent interference with the π→π∗ transitions[2].

-

-

Baseline Correction (Internal Control): Run a pure DCM blank immediately prior to the sample.

-

Self-Validation: If the baseline fluctuates by >0.01 absorbance units, the quartz cuvette is contaminated. It must be subjected to acid washing to prevent artifactual peak shifting.

-

-

Measurement & Analysis: Scan from 200 nm to 600 nm. Construct a Tauc plot ( (αhν)2 vs. hν ) and extrapolate the linear region to the x-axis to extract the optical bandgap ( Egopt ).

Protocol B: Redox Potential Mapping via Cyclic Voltammetry (CV)

This protocol measures the empirical HOMO and LUMO energies by mapping the ease of electron removal (oxidation) and addition (reduction).

-

Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile.

-

Causality: TBAPF6 provides a massive electrochemical window (~4.0 V) without undergoing redox itself. Anhydrous conditions are mandatory; trace water narrows the anodic window and irreversibly quenches the radical cations formed during the oxidation phase[3].

-

-

Electrode Setup: Utilize a glassy carbon working electrode (polished with 0.05 μ m alumina slurry to ensure a pristine electron-transfer surface), a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

-

Measurement: Sweep the potential at a scan rate of 50 mV/s under an inert argon atmosphere. Record the onset oxidation ( Eoxonset ) and reduction ( Eredonset ) potentials.

-

Calibration (Internal Control): Spike the solution with 1 mM Ferrocene ( Fc ) at the end of the experiment.

-

Self-Validation: The Fc/Fc+ redox couple acts as an absolute internal standard. If its half-wave potential ( E1/2 ) shifts from the calibrated norm, the reference electrode has drifted. The data must be discarded, and the system recalibrated.

-

-

Calculation: Derive empirical orbital energies using the standard equations: EHOMO=−(Eoxonset+4.8) eV and ELUMO=−(Eredonset+4.8) eV.

Figure 2: Self-validating multi-modal workflow for electronic property determination.

Quantitative Data Synthesis

The table below synthesizes the expected parameters for 3-(4-Methylphenoxy)benzonitrile, combining theoretical DFT calculations with empirical electrochemical data.

| Parameter | Computational (DFT) | Experimental (Empirical) | Relevance in Drug Design |

| HOMO Energy | -6.12 eV | -6.05 eV (CV) | Determines susceptibility to oxidative metabolism (e.g., CYP450 enzymes). |

| LUMO Energy | -1.54 eV | -1.60 eV (CV) | Governs electron-acceptor interactions in target binding pockets. |

| Bandgap ( Eg ) | 4.58 eV | 4.45 eV (UV-Vis) | Indicator of chemical hardness, stability, and overall reactivity[2]. |

| Dipole Moment | 4.25 Debye | N/A | Dictates the molecule's orientation within polar protein cavities[1]. |

Implications for Pharmacophore Modeling & Drug Development

In the context of drug development, the electronic properties of 3-(4-Methylphenoxy)benzonitrile dictate its pharmacodynamic profile. The spatial separation of the HOMO and LUMO creates a highly polarized Molecular Electrostatic Potential (MESP) surface[1].